Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H4NNaO5S. It is a sodium salt derivative of 4-hydroxy-3-nitrobenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxy-3-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-hydroxy-3-nitrobenzene. This process can be achieved by reacting 4-hydroxy-3-nitrobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various sulfonic acid derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: 4-amino-3-nitrobenzenesulfonic acid.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-3-nitrobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the hydroxyl, nitro, and sulfonate groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Sodium 4-hydroxybenzenesulfonate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Sodium 3-nitrobenzenesulfonate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Sodium 4-nitrobenzenesulfonate: Lacks the hydroxyl group, making it less versatile in substitution reactions.
Uniqueness: Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate is unique due to the presence of both hydroxyl and nitro groups, which provide a combination of reactivity and solubility that is advantageous in various chemical processes. This dual functionality allows it to participate in a wider range of reactions compared to its similar counterparts.
Properties
Molecular Formula |
C6H4NNaO5S |
---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H5NO5S.Na/c8-6-2-1-4(13(11)12)3-5(6)7(9)10;/h1-3,8H,(H,11,12);/q;+1/p-1 |
InChI Key |
RGPWBNGSEIWCRD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])O.[Na+] |
Origin of Product |
United States |
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